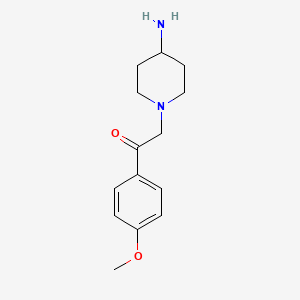![molecular formula C16H10BrCl2N B13849288 6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline is a quinoline derivative with the molecular formula C16H10BrCl2N This compound is characterized by the presence of bromine, chlorine, and a chlorophenylmethyl group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives, followed by the introduction of the chlorophenylmethyl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of catalysts and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 4-Chloro-2-trichloromethyl-quinoline
- 7-Chloro-2-(chloromethyl)quinoline
- 6-Bromo-2-chloro-3-chloromethylquinoline
Uniqueness
6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline is unique due to the specific arrangement of bromine, chlorine, and the chlorophenylmethyl group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H10BrCl2N |
|---|---|
分子量 |
367.1 g/mol |
IUPAC名 |
6-bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline |
InChI |
InChI=1S/C16H10BrCl2N/c17-13-4-5-15-11(9-13)8-12(16(19)20-15)6-10-2-1-3-14(18)7-10/h1-5,7-9H,6H2 |
InChIキー |
RWNZZCGAUFYIKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
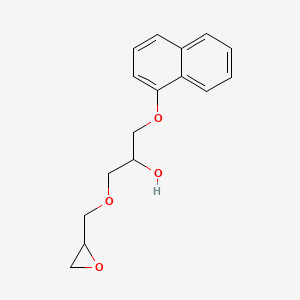
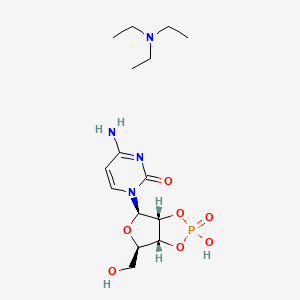

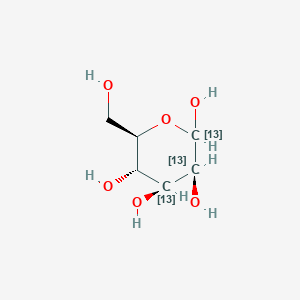
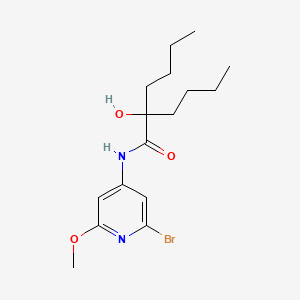


![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
